N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group, an ethylsulfonylanilino moiety, and an acetamide linkage, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyanocyclopentyl Intermediate: This step involves the reaction of cyclopentanone with a cyanating agent such as sodium cyanide under basic conditions to form 1-cyanocyclopentane.
Synthesis of the Ethylsulfonylaniline Derivative: This involves the sulfonation of aniline with ethylsulfonyl chloride in the presence of a base like pyridine to yield 4-ethylsulfonylaniline.
Coupling Reaction: The final step involves coupling the cyanocyclopentyl intermediate with the ethylsulfonylaniline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclopentyl)-2-(4-methylsulfonylanilino)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(1-cyanocyclopentyl)-2-(4-chlorosulfonylanilino)acetamide: Similar structure but with a chlorosulfonyl group instead of an ethylsulfonyl group.
Uniqueness
N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-2-23(21,22)14-7-5-13(6-8-14)18-11-15(20)19-16(12-17)9-3-4-10-16/h5-8,18H,2-4,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVULCNQEHNEIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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